5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile mechanism of action
5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Pyrazine-based Antiviral Agents: A Case Study of Favipiravir (T-705)
A Note to the Reader: Extensive research has revealed a lack of publicly available scientific literature detailing the specific mechanism of action for 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile. Therefore, this guide will provide an in-depth exploration of a structurally related and extensively studied pyrazine derivative, Favipiravir (T-705) . The principles and methodologies discussed herein serve as an authoritative case study and a foundational framework for investigating the mechanism of action of novel pyrazine-based compounds.
Introduction
Favipiravir (also known as T-705 or by its brand name Avigan) is a broad-spectrum antiviral agent effective against a range of RNA viruses.[1][2] Initially discovered through phenotypic screening against the influenza virus, its efficacy extends to other viral families, including flaviviruses, togaviruses, and picornaviruses.[3][4] The core of its therapeutic action lies in the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[4][5] This guide will dissect the molecular journey of Favipiravir from a prodrug to an active inhibitor, exploring the prevailing hypotheses of its mechanism of action.
Intracellular Activation: A Prodrug's Transformation
Favipiravir is administered as a prodrug and must undergo intracellular conversion to its active form.[1] This bioactivation pathway is a critical determinant of its antiviral activity.
Upon entering the cell, Favipiravir is recognized by host cell enzymes and undergoes phosphoribosylation to form Favipiravir-ribofuranosyl-5'-monophosphate (Favipiravir-RMP).[4] This is subsequently phosphorylated to the active triphosphate form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[4][6] This metabolic conversion is crucial as Favipiravir-RTP is the molecule that directly interacts with the viral RdRp.[7]
Caption: Intracellular activation pathway of Favipiravir.
The Core Mechanism: Targeting Viral RNA-Dependent RNA Polymerase (RdRp)
The active metabolite, Favipiravir-RTP, acts as a nucleotide analog, specifically mimicking purine nucleosides like adenosine and guanosine.[1][6] This molecular mimicry allows it to be recognized and utilized as a substrate by the viral RdRp during RNA synthesis. The interaction of Favipiravir-RTP with the viral polymerase is the central event in its antiviral activity, and two primary, non-mutually exclusive mechanisms have been proposed.
Hypothesis 1: RNA Chain Termination
One proposed mechanism is that the incorporation of Favipiravir-RTP into the nascent viral RNA strand leads to the termination of RNA synthesis.[3][6] Primer extension analysis has demonstrated that a single molecule of Favipiravir-RTP can be incorporated into the growing RNA chain, which then inhibits the subsequent addition of nucleotides.[8] Although Favipiravir-RTP possesses a 3'-OH group, which is typically required for the formation of the phosphodiester bond to elongate the RNA strand, its incorporation appears to stall the polymerase, effectively acting as a chain terminator.[8]
Hypothesis 2: Lethal Mutagenesis
An alternative and increasingly supported hypothesis is that Favipiravir induces lethal mutagenesis.[3][6] In this model, the incorporation of Favipiravir-RTP into the viral genome does not immediately halt RNA synthesis but instead introduces a high rate of mutations.[6] As a purine analog, Favipiravir-RTP can be incorporated in place of both adenosine and guanosine.[6] This leads to an accumulation of mutations in the progeny viral genomes, resulting in non-viable virions and a loss of infectivity.[6] Studies have shown that at lower concentrations, Favipiravir leads to the formation of noninfectious viral particles with an accumulation of random point mutations.[9]
Caption: Dual hypotheses for the mechanism of action of Favipiravir-RTP.
Experimental Protocols for Elucidating the Mechanism of Action
The following outlines key experimental workflows that have been instrumental in defining the mechanism of action of Favipiravir.
Primer Extension Assay
This assay is used to determine if a compound acts as a chain terminator.
Objective: To visualize the effect of Favipiravir-RTP on the elongation of a nascent RNA strand by viral RdRp.
Methodology:
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A short, radiolabeled RNA primer is annealed to a longer RNA template.
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The primer-template complex is incubated with purified viral RdRp.
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A mixture of natural nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP) is added to initiate RNA synthesis.
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In parallel reactions, increasing concentrations of Favipiravir-RTP are included in the NTP mixture.
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The reactions are allowed to proceed for a defined period and then stopped.
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The resulting RNA products are separated by size using polyacrylamide gel electrophoresis.
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The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA products.
Expected Results: If Favipiravir-RTP acts as a chain terminator, shorter RNA products will accumulate in a dose-dependent manner, indicating that RNA synthesis was halted after the incorporation of the drug.[8]
Enzyme Kinetics Analysis
This method is employed to understand the nature of the inhibition of the viral RdRp by Favipiravir-RTP.
Objective: To determine if Favipiravir-RTP competes with natural NTPs for binding to the active site of the RdRp.
Methodology:
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Set up a series of RdRp activity assays with a fixed concentration of the enzyme and the RNA template-primer.
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In separate sets of experiments, vary the concentration of one natural NTP (e.g., ATP or GTP) while keeping the others constant.
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For each concentration of the variable NTP, perform the assay in the absence and presence of different fixed concentrations of Favipiravir-RTP.
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Measure the rate of RNA synthesis (e.g., by quantifying the incorporation of a radiolabeled NTP).
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Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
Expected Results: A competitive inhibition pattern, where the lines on the Lineweaver-Burk plot intersect at the y-axis, would indicate that Favipiravir-RTP competes with the natural purine NTPs (ATP and GTP) for the same binding site on the RdRp.[8][9]
Quantitative Data Summary
While specific IC50 or Ki values for 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile are not available, the following table summarizes key findings for Favipiravir from the literature to provide a quantitative context for its antiviral activity.
| Parameter | Virus | Finding | Reference |
| Inhibition Type | Influenza Virus | Competitive with ATP and GTP | [8] |
| Mutagenic Effect | Influenza Virus | 2-fold higher than Ribavirin | [9] |
| In Vitro Activity | Various RNA Viruses | Broad-spectrum activity | [10] |
Conclusion
The mechanism of action of Favipiravir is a multifaceted process that begins with its intracellular conversion to the active triphosphate form, Favipiravir-RTP. This active metabolite then targets the viral RNA-dependent RNA polymerase, where it acts as a purine analog. The current body of evidence suggests a dual mechanism involving both RNA chain termination and, more prominently, lethal mutagenesis, leading to the production of non-viable viral progeny. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of Favipiravir and other novel pyrazine-based antiviral candidates.
References
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Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? (2021). Signal Transduction and Targeted Therapy. Available at: [Link]
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A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. (n.d.). Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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Favipiravir - Wikipedia. (n.d.). Available at: [Link]
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The mechanism of resistance to favipiravir in influenza. (2018). Proceedings of the National Academy of Sciences. Available at: [Link]
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Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. (n.d.). Proceedings of the Japan Academy, Series B. Available at: [Link]
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Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. (n.d.). Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. (n.d.). Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Mechanism of action of favipiravir (T‐705) against the virus... (n.d.). ResearchGate. Available at: [Link]
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